molecular formula C6H12ClNO3 B6280407 (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride CAS No. 2247088-22-6

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride

Cat. No.: B6280407
CAS No.: 2247088-22-6
M. Wt: 181.6
InChI Key:
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Description

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique oxane ring structure, which includes an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from -10°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with these targets, modulating their activity. The oxane ring structure also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-amino-4-hydroxyoxane: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    (3S,4S)-3-amino-4-methyl-oxane: Similar structure but with a methyl group instead of a carboxylic acid group.

    (3S,4S)-3-amino-4-fluoro-oxane: Similar structure but with a fluorine atom instead of a carboxylic acid group.

Uniqueness

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride is unique due to its combination of an amino group and a carboxylic acid group on the oxane ring, which provides a versatile platform for various chemical reactions and applications. This combination also enhances its potential as a chiral building block in asymmetric synthesis and drug development.

Properties

CAS No.

2247088-22-6

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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